8-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)quinoline
CAS No.: 1233131-18-4
Cat. No.: VC0171143
Molecular Formula: C21H22BNO2
Molecular Weight: 331.222
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1233131-18-4 |
|---|---|
| Molecular Formula | C21H22BNO2 |
| Molecular Weight | 331.222 |
| IUPAC Name | 8-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]quinoline |
| Standard InChI | InChI=1S/C21H22BNO2/c1-20(2)21(3,4)25-22(24-20)17-12-10-15(11-13-17)18-9-5-7-16-8-6-14-23-19(16)18/h5-14H,1-4H3 |
| Standard InChI Key | YCMSIPICLSJYEZ-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=CC4=C3N=CC=C4 |
Introduction
Structural Characteristics and Physical Properties
8-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)quinoline combines three key structural elements: a quinoline heterocycle, a phenyl linker, and a pinacolboronate ester functional group. Unlike the structurally related 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline, which has the boronate ester directly attached to the quinoline ring at position 8, this compound features a phenyl spacer between these two moieties.
The physical and chemical properties of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C21H22BNO2 |
| Molecular Weight | ~331.22 g/mol |
| Physical State | Crystalline solid |
| Solubility | Soluble in common organic solvents (THF, DCM, acetone); limited water solubility |
| Stability | Moderately sensitive to moisture (potential for boronate hydrolysis) |
The presence of the phenyl linker between the quinoline and boronate ester provides greater conformational flexibility compared to direct attachment, potentially influencing both the reactivity and selectivity in subsequent transformations.
Electronic Properties
The electronic structure of this compound is characterized by a distinctive distribution of electron density that influences its chemical behavior:
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The quinoline system contributes an electron-deficient aromatic framework due to the electronegative nitrogen atom.
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The phenyl linker serves as an electronic bridge, facilitating π-electron delocalization.
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The boronate ester provides a mild electron-donating effect through the boron-carbon bond, while simultaneously acting as a Lewis acid center.
This electronic arrangement creates a system with both electrophilic and nucleophilic reactive sites, making it valuable for diverse synthetic applications.
Synthesis Methodologies
The synthesis of 8-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)quinoline typically employs well-established cross-coupling methodologies, with several viable synthetic routes available.
Cross-Coupling Approach
The most direct approach involves Suzuki-Miyaura cross-coupling between 8-haloquinoline derivatives and appropriately functionalized phenylboronic esters:
| Synthetic Route | Reaction Conditions | Expected Yield |
|---|---|---|
| 8-bromoquinoline + 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid | Pd(PPh3)4 (5 mol%), K2CO3, dioxane/H2O, 80-100°C, 12-24h | 70-85% |
| 8-chloroquinoline + 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid | Pd(dppf)Cl2 (3-5 mol%), Cs2CO3, THF, reflux, 24h | 65-75% |
The synthesis typically involves the borylation of quinoline derivatives under palladium-catalyzed conditions, with reaction optimization focused on catalyst selection, base choice, and temperature control to maximize yield.
Sequential Functionalization Strategy
An alternative synthetic approach involves:
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Formation of 8-phenylquinoline via Suzuki coupling of 8-bromoquinoline with phenylboronic acid
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Subsequent borylation of the resulting 8-phenylquinoline using iridium-catalyzed C-H activation with bis(pinacolato)diboron (B2pin2)
This method offers the advantage of regioselective functionalization but requires careful optimization to achieve selective para-borylation.
Purification and Characterization
Purification typically involves column chromatography using silica gel with hexane/ethyl acetate gradient elution, followed by recrystallization from appropriate solvent systems. Characterization relies on spectroscopic techniques including NMR (1H, 13C, 11B), mass spectrometry, and occasionally X-ray crystallography for definitive structural confirmation.
Applications in Synthetic Chemistry
The versatility of 8-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)quinoline as a synthetic building block stems primarily from the reactivity of its boronate ester functionality.
Cross-Coupling Reactions
This compound serves as a valuable substrate in various cross-coupling reactions:
| Reaction Type | Coupling Partners | Products | Applications |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/heteroaryl halides | 8-(4-arylphenyl)quinolines | Pharmaceutical intermediates, ligands |
| Sonogashira | Terminal alkynes | 8-(4-alkynylphenyl)quinolines | Conjugated systems, optical materials |
| Heck | Alkenes | 8-(4-alkenylphenyl)quinolines | Organic electronics, photovoltaics |
The presence of the dioxaborolane moiety enhances the stability and reactivity of the compound during these reactions, making it a valuable reagent in organic synthesis.
Functional Group Transformations
Beyond cross-coupling, the boronate ester can undergo various transformations:
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Oxidation to hydroxyl groups (forming 8-(4-hydroxyphenyl)quinoline derivatives)
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Amination via Chan-Lam coupling
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Halogenation to introduce bromo, chloro, or fluoro substituents
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Trifluoromethylation using copper catalysis
These transformations expand the utility of the compound as a versatile intermediate for accessing diverse chemical space.
Applications in Materials Science
Optoelectronic Materials
Research indicates that extended quinoline-based π-systems with boronate functionalities show promising properties for optoelectronic applications:
| Property | Characteristics | Potential Applications |
|---|---|---|
| Photoluminescence | Emission maxima typically in blue-green region | OLEDs, fluorescent sensors |
| Charge Transport | Electron transport capability through quinoline nitrogen | Semiconductor materials |
| Film-Forming Properties | Ability to form uniform thin films via solution processing | Organic electronics |
The quinoline-phenyl-boronate structure provides both rigidity and a degree of rotational freedom, allowing for tunable electronic and optical properties.
Coordination Chemistry
The nitrogen atom in the quinoline ring and the boron center in the boronate ester can participate in coordination with various metal ions, creating potential applications in:
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Metal-organic frameworks (MOFs)
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Luminescent sensors for metal ion detection
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Catalytic systems where the ligand can modulate metal reactivity
The spatial arrangement of these coordination sites, separated by the phenyl linker, creates unique geometric possibilities for metal binding.
| Structural Element | Potential Biological Effect |
|---|---|
| Quinoline Core | Antimalarial, antibacterial properties (present in drugs like chloroquine and ciprofloxacin) |
| Phenyl Linker | Modifies lipophilicity and binding characteristics |
| Boronate Ester | Potential enzyme inhibition through covalent or reversible interactions |
The combination of these elements creates a scaffold with several potential mechanisms of action in biological systems.
Analytical Characterization
Spectroscopic Properties
The structural confirmation of 8-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)quinoline can be achieved through various spectroscopic techniques:
| Technique | Expected Characteristics |
|---|---|
| 1H NMR | Quinoline protons (δ 7.3-9.0 ppm), phenyl protons (δ 7.4-8.0 ppm), methyl groups (δ 1.3 ppm) |
| 13C NMR | Aromatic carbons (δ 120-150 ppm), quaternary carbons, methyl carbons (δ 24-25 ppm) |
| 11B NMR | Signal for sp2-hybridized boron (δ ~30 ppm) |
| Mass Spectrometry | Molecular ion peak at m/z ~331, characteristic boron isotope pattern |
| IR | B-O stretching (1350-1380 cm-1), aromatic C=C and C=N stretching |
These spectroscopic fingerprints provide definitive structural confirmation and purity assessment.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly employed for purity assessment:
| Parameter | Typical Conditions |
|---|---|
| HPLC Column | C18 reverse phase |
| Mobile Phase | Acetonitrile/water gradient |
| Detection | UV (260-280 nm) |
| TLC System | Silica gel, hexane/ethyl acetate (7:3) |
The compound typically exhibits good chromatographic behavior due to its balance of hydrophobic and hydrophilic elements.
Structure-Property Relationships
The relationship between structural features and properties of 8-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)quinoline provides insights into its behavior:
| Structural Feature | Resulting Property | Impact on Applications |
|---|---|---|
| Extended π-Conjugation | Enhanced photophysical properties | Improved performance in optoelectronic devices |
| Phenyl Spacer | Conformational flexibility | Modified reactivity compared to direct borylation |
| Boronate Protection | Stability during storage and handling | Enhanced shelf-life compared to free boronic acids |
The interplay between these structure-property relationships determines the compound's utility across different applications.
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